molecular formula C12H20N2O2 B2620475 3-methylene-N-(tetrahydro-2H-pyran-4-yl)piperidine-1-carboxamide CAS No. 2034551-20-5

3-methylene-N-(tetrahydro-2H-pyran-4-yl)piperidine-1-carboxamide

Cat. No. B2620475
CAS RN: 2034551-20-5
M. Wt: 224.304
InChI Key: ZZAYVCDMFMMHTM-UHFFFAOYSA-N
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Description

The compound “3-methylene-N-(tetrahydro-2H-pyran-4-yl)piperidine-1-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals , and a tetrahydropyran ring, which is a key structural motif in many natural products .

Mechanism of Action

The exact mechanism of action of 3-methylene-N-(tetrahydro-2H-pyran-4-yl)piperidine-1-carboxamide is not well understood. However, it has been suggested that it may act as an inhibitor of certain enzymes involved in cancer cell proliferation and neurodegenerative diseases.
Biochemical and physiological effects:
Studies have shown that this compound exhibits cytotoxic effects on cancer cells, and may also have neuroprotective properties. Additionally, it has been shown to have an effect on certain neurotransmitters in the brain, suggesting that it may have potential as a treatment for neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methylene-N-(tetrahydro-2H-pyran-4-yl)piperidine-1-carboxamide in lab experiments is its unique chemical structure, which may provide insights into the mechanisms of action of certain enzymes and neurotransmitters. However, one limitation is that its exact mechanism of action is not well understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 3-methylene-N-(tetrahydro-2H-pyran-4-yl)piperidine-1-carboxamide. One area of focus could be on further elucidating its mechanism of action, which may provide insights into the development of new treatments for cancer and neurological disorders. Additionally, future research could investigate the potential for using this compound as a scaffold for the development of new drugs with improved efficacy and selectivity. Finally, studies could be conducted to investigate the potential for using this compound in combination with other drugs to enhance their therapeutic effects.

Synthesis Methods

The synthesis of 3-methylene-N-(tetrahydro-2H-pyran-4-yl)piperidine-1-carboxamide involves the reaction of piperidine-1-carboxylic acid with 2,2-dimethoxypropane, followed by treatment with hydrochloric acid and sodium cyanide. The resulting product is then reacted with tetrahydro-2H-pyran-4-ol to yield the final compound.

Scientific Research Applications

3-methylene-N-(tetrahydro-2H-pyran-4-yl)piperidine-1-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to exhibit activity against certain cancer cell lines and has potential as an anticancer agent. Additionally, it has been investigated for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-methylidene-N-(oxan-4-yl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-10-3-2-6-14(9-10)12(15)13-11-4-7-16-8-5-11/h11H,1-9H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAYVCDMFMMHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCN(C1)C(=O)NC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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